2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7-6-10(18)16-11(13-7)17-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H3,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAAMAWIAQLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195194 | |
| Record name | 4-Pyrimidinol, 2-1H-benzimidazol-2-ylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-40-2 | |
| Record name | 4-Pyrimidinol, 2-1H-benzimidazol-2-ylamino)-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042389402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42389-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 2-1H-benzimidazol-2-ylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with 6-methyl-4-pyrimidinol under specific reaction conditions. One common method includes:
Condensation Reaction: The reaction between 2-aminobenzimidazole and 6-methyl-4-pyrimidinol in the presence of a suitable catalyst such as acetic acid or hydrochloric acid.
Cyclization: The intermediate product undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound also displays antimicrobial activity. Research has shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Pesticide Development
The compound's unique structure allows it to function as a potential pesticide. Its ability to disrupt certain biochemical pathways in pests can lead to effective pest control solutions.
Case Study : A research initiative focused on developing eco-friendly pesticides utilized this compound as a base structure for synthesizing new agrochemicals. Field trials indicated a reduction in pest populations without harming beneficial insects.
Polymer Synthesis
In material science, this compound is being explored for its potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Polyurethane | 250 | 30 | |
| Epoxy Resin | 220 | 35 |
Mechanism of Action
The mechanism of action of 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in its biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one and its analogs:
Key Observations:
- Electron Density : The benzimidazole group provides two nitrogen atoms in the fused ring, enhancing electron density compared to benzothiazole (N and S) or benzoxazole (N and O). This may influence binding affinity in biological systems.
Spectroscopic Differences
- 1H NMR Data :
- The benzothiazole analog (Compound 5) exhibits a singlet at δ 5.34 for the pyrimidine C5 proton and amide protons at δ 11.31–11.62, indicative of strong hydrogen bonding .
- In contrast, derivatives with ethyl groups (e.g., Compound 3b) show quartets (δ 2.32) and triplets (δ 1.05) for alkyl substituents .
Biological Activity
2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzimidazole moiety linked to a pyrimidinone core, which is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
- Case Study : A study conducted by researchers assessed the compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
2. Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit specific cancer cell lines.
- Research Findings : A study published in PubMed highlighted that this compound demonstrated significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
3. Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been a focal point in understanding its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
